![molecular formula C24H21BrN4O2 B2682446 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-3-methylphenyl)urea CAS No. 1796919-99-7](/img/structure/B2682446.png)
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-3-methylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-3-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21BrN4O2 and its molecular weight is 477.362. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Benzodiazepines for Tumor Targeting
Radiolabeled antagonists of peptide receptors, such as 1,4-benzodiazepines, have been developed for identifying receptor binding sites, with potential applications in tumor targeting. These compounds, including variations of the compound , have shown high affinity and selectivity as antagonists at cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. Their efficacy in binding to human tumor tissues suggests potential in vivo applications for tumor imaging and therapy (Akgün et al., 2009).
Gas Adsorption and Storage
Metal-Organic Frameworks (MOFs) incorporating urea-functionalized linkers, derived from structures related to the compound of interest, have demonstrated significant capabilities for gas adsorption and storage, particularly for SO2 and NH3. These findings underscore the potential of urea-functionalized MOFs in environmental and industrial applications, highlighting their utility in capturing harmful gases and pollutants (Glomb et al., 2017).
CO2 Conversion
The compound's framework has been adapted for CO2 conversion, showcasing the effectiveness of grafting urea groups into MOFs for catalytic CO2 conversion under ambient conditions. This research indicates a promising strategy for CO2 chemical conversion, leveraging the unique properties of urea-functionalized MOFs to facilitate the production of valuable chemical products from CO2 (Wei & Ye, 2019).
Synthesis of Heterocycles
Research into the synthesis of 1,3,5-trisubstituted and 5-acyl-1,3-disubstituted hydantoin derivatives has demonstrated the compound's relevance in novel chemical synthesis methods. These studies have contributed to the development of new pathways for creating heterocyclic compounds, which are crucial in pharmaceutical development and organic chemistry (Attanasi et al., 2011).
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c1-15-14-17(12-13-19(15)25)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYECNSNSBQNOTF-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-3-methylphenyl)urea |
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